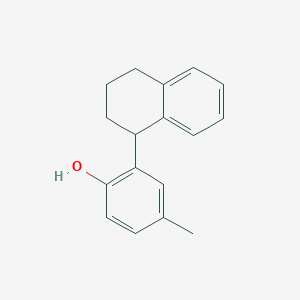
4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol is an organic compound characterized by a phenolic structure with a methyl group and a tetrahydronaphthalenyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol typically involves the alkylation of phenol with 4-methyl-1,2,3,4-tetrahydronaphthalene. This reaction can be catalyzed by Lewis acids such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the phenol to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
科学的研究の応用
4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways and enzyme activities. The compound’s structure allows it to interact with cell membranes and proteins, potentially modulating their functions.
類似化合物との比較
Similar Compounds
2-Methyl-2-(4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)propanoic acid: Similar structure but with a propanoic acid group.
1,2,3,4-Tetrahydronaphthalene: Lacks the phenolic group but shares the tetrahydronaphthalenyl structure.
4-Amino-2-methyl-1-naphthol: Contains an amino group instead of a tetrahydronaphthalenyl group.
Uniqueness
4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol is unique due to the presence of both a phenolic group and a tetrahydronaphthalenyl group, which confer distinct chemical and biological properties
特性
CAS番号 |
80355-66-4 |
|---|---|
分子式 |
C17H18O |
分子量 |
238.32 g/mol |
IUPAC名 |
4-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol |
InChI |
InChI=1S/C17H18O/c1-12-9-10-17(18)16(11-12)15-8-4-6-13-5-2-3-7-14(13)15/h2-3,5,7,9-11,15,18H,4,6,8H2,1H3 |
InChIキー |
GNLSZFIMBMIBSE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)C2CCCC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



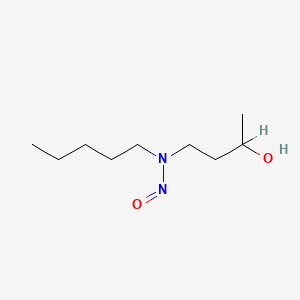
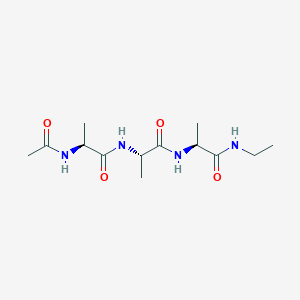
![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)
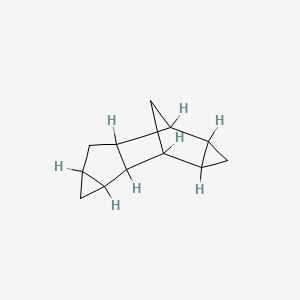


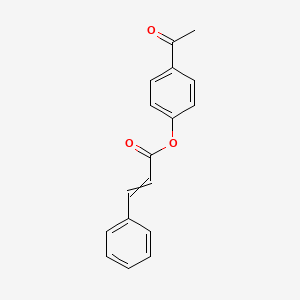
![2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14427120.png)
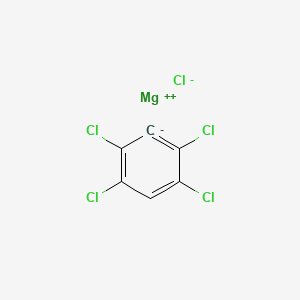

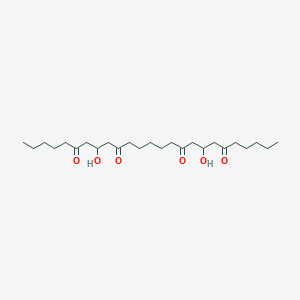
![2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)](/img/structure/B14427133.png)

